molecular formula C10H6BrNO B13669614 7-(Bromomethyl)benzofuran-4-carbonitrile

7-(Bromomethyl)benzofuran-4-carbonitrile

Cat. No.: B13669614
M. Wt: 236.06 g/mol
InChI Key: URNKCAVBIVIRPX-UHFFFAOYSA-N
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Description

7-(Bromomethyl)benzofuran-4-carbonitrile is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromomethyl group at the 7th position and a carbonitrile group at the 4th position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)benzofuran-4-carbonitrile typically involves the bromination of benzofuran derivatives followed by the introduction of a carbonitrile group. One common method is the bromination of benzofuran-4-carbonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)benzofuran-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of benzofuran-4-carboxylic acid or benzofuran-4-aldehyde.

    Reduction: Formation of benzofuran-4-amine.

Scientific Research Applications

7-(Bromomethyl)benzofuran-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)benzofuran-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: 7-(Bromomethyl)benzofuran-4-carbonitrile is unique due to the presence of both bromomethyl and carbonitrile groups, which confer distinct reactivity and potential biological activities. The bromomethyl group allows for versatile chemical modifications, while the carbonitrile group provides stability and potential for hydrogen bonding interactions .

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

7-(bromomethyl)-1-benzofuran-4-carbonitrile

InChI

InChI=1S/C10H6BrNO/c11-5-7-1-2-8(6-12)9-3-4-13-10(7)9/h1-4H,5H2

InChI Key

URNKCAVBIVIRPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1CBr)C#N

Origin of Product

United States

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